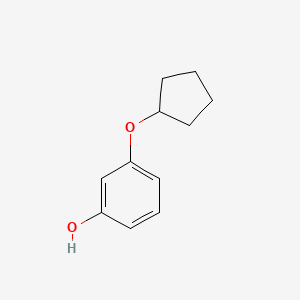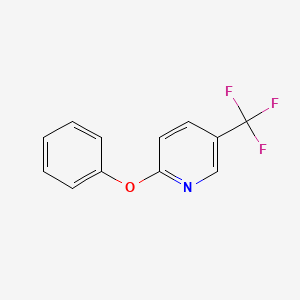
Phenol, 3-(cyclopentyloxy)-
Descripción general
Descripción
Synthesis Analysis
Phenolic compounds, including Phenol, 3-(cyclopentyloxy)-, can be synthesized through various methods. These include the ester rearrangement in the Fries rearrangement, the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and the reduction of quinones .Molecular Structure Analysis
Phenolic compounds, such as Phenol, 3-(cyclopentyloxy)-, are known to interact with proteins, altering their structure and properties . The hydroxyl group in phenol is involved in the formation of intermolecular hydrogen bonding .Chemical Reactions Analysis
Phenol, 3-(cyclopentyloxy)-, like other phenols, can undergo various reactions. Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc . Phenols also react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .Physical and Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Phenols, including derivatives like 3-(cyclopentyloxy)phenol, serve as precursors for the synthesis of complex organic compounds due to their reactivity. For example, the dearomatization reactions of phenols are crucial for constructing highly functionalized cyclohexadienones, which have extensive applications in organic synthesis. These reactions, including catalytic asymmetric dearomatization (CADA) of phenol and aniline derivatives, facilitate the creation of novel compounds with potential applications in pharmaceuticals and materials science (Wen-Ting Wu, Liming Zhang, & S. You, 2016). Additionally, the transformation of cycloalkanes into aromatic compounds highlights the role of phenols in the synthesis of intermediates used in polymers and pharmaceuticals (Michael T. Keßler & M. Prechtl, 2012).
Antioxidant Properties and Health Applications
Phenolic compounds are recognized for their antioxidant properties, contributing to plant defense mechanisms and offering potential health benefits when included in the human diet. The extensive characterization of genes encoding the different enzymatic steps of flavonoid synthesis reveals the importance of phenols in plant metabolism and their potential for improving human health through dietary intake (A. Boudet, 2007). Research on polyphenol-containing nanoparticles has also shown promising applications in therapeutic delivery, highlighting the versatility of phenolic compounds in biomedical applications (Yuxin Guo, Qing Sun, Fu‐Gen Wu, Yunlu Dai, & Xiaoyuan Chen, 2021).
Environmental and Industrial Applications
Phenolic compounds play a significant role in environmental science, particularly in the degradation and conversion of toxic compounds into useful bioplastics. Studies have demonstrated the capability of certain bacteria to convert toxic compounds, including phenols, into polyhydroxybutyrate (PHB), showcasing an innovative approach to waste management and recycling (M. Reddy, Y. Yajima, Y. Mawatari, T. Hoshino, & Young-Cheol Chang, 2015). Moreover, the catalytic hydrogenation of phenols and derivatives has been explored for the selective formation of cyclohexanone, an important intermediate in chemical industry, underlining the industrial relevance of phenolic compounds in sustainable chemical processes (Yong Wang, Jia Yao, Haoran Li, Dangsheng Su, & M. Antonietti, 2011).
Mecanismo De Acción
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors such as the compound’s chemical structure, the route of administration, and the patient’s physiology can all influence these processes .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
Safety and Hazards
Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Direcciones Futuras
Recent advances in oxidative phenol coupling for the total synthesis of natural products have been reported . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . The therapeutic potential of phenolic compounds is also being explored .
Análisis Bioquímico
Biochemical Properties
Phenol, 3-(cyclopentyloxy)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenol hydroxylase, an enzyme that catalyzes the hydroxylation of phenolic compounds. This interaction leads to the formation of catechol derivatives, which are crucial for various metabolic processes . Additionally, Phenol, 3-(cyclopentyloxy)- exhibits antioxidant properties by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .
Cellular Effects
Phenol, 3-(cyclopentyloxy)- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate the activity of transcription factors and histone deacetylases, which are involved in gene expression . Furthermore, Phenol, 3-(cyclopentyloxy)- can induce apoptosis in cancer cells by affecting carcinogen metabolism and cell cycle arrest . Its antioxidant properties also contribute to reducing oxidative stress in cells, thereby enhancing cellular function and viability .
Molecular Mechanism
The molecular mechanism of Phenol, 3-(cyclopentyloxy)- involves several key interactions at the molecular level. It binds to phenol hydroxylase, facilitating the hydroxylation process and the formation of catechol derivatives . This compound also exhibits enzyme inhibition and activation properties, influencing various metabolic pathways. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, Phenol, 3-(cyclopentyloxy)- can modulate gene expression by interacting with transcription factors and histone deacetylases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenol, 3-(cyclopentyloxy)- have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Phenol, 3-(cyclopentyloxy)- remains stable under controlled conditions, maintaining its biochemical properties and efficacy . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness . Long-term studies have also indicated that Phenol, 3-(cyclopentyloxy)- can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of Phenol, 3-(cyclopentyloxy)- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including multisystem organ failure and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Phenol, 3-(cyclopentyloxy)-.
Metabolic Pathways
Phenol, 3-(cyclopentyloxy)- is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds to form catechol derivatives . These derivatives play a crucial role in various metabolic processes, including the synthesis of secondary metabolites and the regulation of oxidative stress . Additionally, Phenol, 3-(cyclopentyloxy)- can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of Phenol, 3-(cyclopentyloxy)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, Phenol, 3-(cyclopentyloxy)- can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
Phenol, 3-(cyclopentyloxy)- exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a significant role in directing Phenol, 3-(cyclopentyloxy)- to specific compartments or organelles . For instance, the presence of a non-canonical peroxisome targeting signal has been identified, which directs the compound to peroxisomes and nuclei . This subcellular localization is essential for the compound’s involvement in cellular processes such as gene expression and oxidative stress regulation .
Propiedades
IUPAC Name |
3-cyclopentyloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMBIOZYGZDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460114 | |
| Record name | Phenol, 3-(cyclopentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163419-05-4 | |
| Record name | Phenol, 3-(cyclopentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)
![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)






![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)


